2,5-dimethoxy-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide
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Overview
Description
2,5-dimethoxy-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide is a complex organic compound that features a benzene sulfonamide core substituted with methoxy groups and a pyrazolyl-pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethoxy-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide typically involves multiple steps:
Formation of the Benzene Sulfonamide Core: The initial step involves the sulfonation of 2,5-dimethoxyaniline to form 2,5-dimethoxybenzenesulfonamide. This can be achieved using chlorosulfonic acid under controlled conditions.
Pyrazole Formation: The pyrazole ring is synthesized separately, often starting from hydrazine and an appropriate diketone or β-keto ester.
Coupling Reaction: The final step involves coupling the pyrazole derivative with the sulfonamide core. This can be facilitated by using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
For industrial-scale production, the process would be optimized for yield and purity. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and control.
Catalysis: Using catalysts to lower reaction temperatures and increase reaction rates.
Purification Techniques: Employing crystallization, distillation, or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy groups can undergo oxidation to form quinone derivatives.
Reduction: The nitro group (if present in derivatives) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nitration using a mixture of nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in transition metal catalysis.
Organic Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its sulfonamide group.
Receptor Binding: May interact with biological receptors, influencing signal transduction pathways.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry
Material Science: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The sulfonamide group can mimic the structure of natural substrates, allowing it to inhibit enzymes by binding to their active sites. The pyrazole and pyridine rings can interact with various receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2,5-dimethoxybenzenesulfonamide: Lacks the pyrazole-pyridine moiety, making it less versatile in biological applications.
N-(2-pyridyl)benzenesulfonamide: Similar structure but without the methoxy groups, affecting its reactivity and binding properties.
Uniqueness
2,5-dimethoxy-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and biological activity. The presence of both methoxy groups and a pyrazole-pyridine moiety allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
2,5-dimethoxy-N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-25-16-5-6-17(26-2)18(10-16)27(23,24)21-8-9-22-13-15(12-20-22)14-4-3-7-19-11-14/h3-7,10-13,21H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPTUPQHJQVRHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCN2C=C(C=N2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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